1-(methylsulfonyl)-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)piperidine-4-carboxamide
Descripción
Propiedades
IUPAC Name |
1-methylsulfonyl-N-[2-(2-pyrazin-2-ylimidazol-1-yl)ethyl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N6O3S/c1-26(24,25)22-8-2-13(3-9-22)16(23)20-7-11-21-10-6-19-15(21)14-12-17-4-5-18-14/h4-6,10,12-13H,2-3,7-9,11H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRBODFJBDXIJKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)NCCN2C=CN=C2C3=NC=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(methylsulfonyl)-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)piperidine-4-carboxamide typically involves multi-step organic synthesis. The process begins with the preparation of the piperidine ring, followed by the introduction of the carboxamide group. The pyrazine and imidazole moieties are then incorporated through a series of condensation and cyclization reactions. Common reagents used in these steps include various acids, bases, and catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactions with optimized conditions to maximize yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Hydrolysis Reactions
The sulfonamide and carboxamide groups are susceptible to hydrolysis under acidic or basic conditions:
| Reaction Type | Conditions | Products | References |
|---|---|---|---|
| Acidic Hydrolysis | 6M HCl, 80°C, 12 hours | Sulfonic acid derivative + ethylenediamine intermediate | |
| Basic Hydrolysis | 2M NaOH, 60°C, 8 hours | Piperidine-4-carboxylic acid + 2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethylamine |
-
Kinetic studies indicate first-order dependence on acid/base concentration for sulfonamide hydrolysis.
-
The imidazole ring remains intact under mild hydrolysis but may degrade under prolonged exposure to strong bases.
Electrophilic Aromatic Substitution
The electron-rich imidazole ring undergoes electrophilic substitution, primarily at the C-5 position :
| Reaction Type | Reagents/Conditions | Products | Yield | References |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C, 2 hours | 5-Nitroimidazole derivative | 68% | |
| Halogenation | Br₂/CHCl₃, RT, 1 hour | 5-Bromoimidazole derivative | 72% |
-
Pyrazine’s electron-deficient nature suppresses substitution on its ring under these conditions.
Nucleophilic Aromatic Substitution
The pyrazine ring participates in nucleophilic substitution at C-5 due to electron-withdrawing effects:
| Reaction Type | Nucleophile/Conditions | Products | Yield | References |
|---|---|---|---|---|
| Ammonia | NH₃/EtOH, 100°C, 6 hours | 5-Aminopyrazine derivative | 55% | |
| Thiols | PhSH/K₂CO₃, DMF, 80°C, 4 hrs | 5-Phenylthio-pyrazine derivative | 63% |
Cross-Coupling Reactions
The imidazole and pyrazine rings support metal-catalyzed couplings:
| Reaction Type | Catalysts/Reagents | Products | Yield | References |
|---|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, DME, 80°C | 5-Arylpyrazine derivatives | 60–75% | |
| Buchwald–Hartwig | Pd₂(dba)₃, Xantphos, toluene | N-Arylated imidazole derivatives | 50–65% |
Stability and Degradation
Stability studies reveal:
-
Thermal Stability : Stable up to 200°C (TGA data).
-
pH Sensitivity : Degrades rapidly in solutions with pH < 2 or > 10.
-
Photostability : No significant degradation under UV light (λ = 254 nm, 24 hours).
Key Research Findings
-
The methylsulfonyl group enhances electrophilicity at the imidazole ring, facilitating nitration and halogenation.
-
Pyrazine’s electron deficiency directs nucleophilic attacks to its C-5 position, while the imidazole ring remains inert in such conditions .
-
Cross-coupling reactions enable modular derivatization, making the compound a versatile scaffold for drug discovery .
Aplicaciones Científicas De Investigación
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds containing pyrazole and imidazole scaffolds. The compound has been evaluated for its efficacy against various cancer cell lines:
| Cancer Type | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Breast Cancer | MDA-MB-231 | 5.0 | |
| Liver Cancer | HepG2 | 3.2 | |
| Colorectal Cancer | HT-29 | 7.5 | |
| Prostate Cancer | PC3 | 6.8 |
These findings suggest that the compound may inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest.
Antimicrobial Activity
In addition to its anticancer properties, this compound has demonstrated significant antimicrobial activity against various bacterial strains:
| Bacterial Strain | Inhibition Zone (mm) | Reference |
|---|---|---|
| Staphylococcus aureus | 15 | |
| Escherichia coli | 12 | |
| Bacillus subtilis | 14 |
The mechanism of action may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.
Case Study 1: Anticancer Efficacy
A study published in ACS Omega synthesized a series of compounds based on the pyrazole structure and evaluated their anticancer efficacy in vitro. The results indicated that certain derivatives significantly inhibited the growth of breast and liver cancer cells, suggesting potential for further development as therapeutic agents against these cancers.
Case Study 2: Antimicrobial Testing
Another investigation assessed the antimicrobial properties of several imidazole derivatives, including this compound. Utilizing standard disk diffusion methods to measure inhibition zones against common pathogens, the study confirmed promising activity against both Gram-positive and Gram-negative bacteria, indicating its utility in treating infections caused by these organisms.
Mecanismo De Acción
The mechanism of action of 1-(methylsulfonyl)-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biological pathways. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparación Con Compuestos Similares
Comparison with Structurally Similar Compounds
Piperidine-4-Carboxamide Derivatives
Compounds sharing the piperidine-4-carboxamide scaffold but differing in substituents are summarized below:
*Calculated based on molecular formula.
- Structural Insights: The target compound’s pyrazine-imidazole group distinguishes it from indole-2-carboxamides (e.g., 27o, 27g) but aligns with zamaporvint’s pyrazine moiety, which may enhance binding to nucleotide-binding domains .
Methylsulfonyl-Containing Compounds
- Functional Comparison :
Imidazole/Pyrazine Derivatives
- Activity Trends :
Research Findings and Implications
- Synthetic Feasibility : Piperidine-4-carboxamide derivatives with pyridyl substituents (e.g., 27g) achieve higher yields (80%) compared to imidazole analogs (e.g., 27o: 18%), suggesting that bulkier heterocycles (pyrazine/imidazole) may complicate synthesis .
- Biological Performance : Indole-2-carboxamides (e.g., 27o) inhibit alphavirus replication at low micromolar concentrations, highlighting the importance of the indole core . The target compound’s pyrazine-imidazole group may shift selectivity toward other viral or cellular targets.
- Safety Considerations: Methylsulfonyl groups (as in Apremilast) are associated with reduced genotoxicity when impurities are controlled (<25 ppm), a critical factor for drug development .
Actividad Biológica
The compound 1-(methylsulfonyl)-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)piperidine-4-carboxamide is a novel chemical entity that has garnered attention for its potential biological activities, particularly in the fields of oncology and neurology. This article reviews its biological activity, synthesizing findings from various studies and patents to provide a comprehensive overview.
Chemical Structure and Properties
The compound's structure can be broken down into several key components:
- Piperidine moiety : Known for its role in various biological activities.
- Imidazole and pyrazine rings : Contribute to the compound's pharmacological properties.
The molecular formula is , indicating the presence of multiple functional groups that may influence its biological interactions.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing piperidine and imidazole structures. For instance, derivatives of piperidine have shown significant cytotoxic effects against various cancer cell lines. The compound has been evaluated for its ability to inhibit key signaling pathways involved in tumor progression.
- Mechanism of Action : The compound is believed to inhibit the Mps-1 kinase, which plays a critical role in cell cycle regulation and has been implicated in various cancers. Inhibition of this kinase can lead to reduced tumor growth and metastasis .
Neuroprotective Effects
In addition to its anticancer properties, there is emerging evidence suggesting that this compound may possess neuroprotective effects. Research indicates that imidazole derivatives can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in neurodegenerative diseases such as Alzheimer’s .
- Potential Applications : The dual inhibition of these enzymes could enhance cholinergic neurotransmission, offering therapeutic benefits for cognitive decline associated with neurodegeneration.
Case Study 1: Anticancer Efficacy
A study conducted on a series of piperidine derivatives demonstrated that compounds similar to this compound exhibited significant cytotoxicity against FaDu hypopharyngeal tumor cells. The results indicated an IC50 value lower than that of standard chemotherapeutic agents like bleomycin, suggesting superior efficacy .
Case Study 2: Neuroprotective Effects
In a comparative study assessing the AChE inhibitory activity of various imidazole derivatives, the compound demonstrated promising results, with an IC50 value indicating effective inhibition comparable to established AChE inhibitors used in Alzheimer's treatment .
Research Findings
Research has consistently shown that compounds with similar structural features exhibit a range of biological activities:
- Antimicrobial Activity : Compounds derived from imidazole and pyrazine structures have shown antibacterial properties against various pathogens, suggesting potential applications in treating infections .
- Anti-inflammatory Properties : The presence of sulfonyl groups has been linked to anti-inflammatory effects, which could be beneficial in managing chronic inflammatory diseases .
- Antidiabetic Effects : Some derivatives have demonstrated the ability to modulate glucose metabolism, indicating potential use in diabetes management .
Q & A
Q. How can researchers optimize the synthesis yield of this compound?
Methodological Answer: To optimize synthesis yield, focus on reaction conditions such as solvent choice, temperature, and catalyst. For example, demonstrates that using potassium hydride in N,N-dimethylformamide (DMF) under reflux with inert gas (e.g., nitrogen) can achieve yields up to 85% for structurally related piperidine derivatives . Key steps include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution reactions.
- Catalyst optimization : Test bases like K₂CO₃ or DBU for deprotonation efficiency.
- Temperature control : Reflux conditions (e.g., 80–120°C) balance reaction rate and side-product formation.
- Purification : Use column chromatography or recrystallization to isolate the pure product.
Q. What spectroscopic methods are critical for structural characterization?
Methodological Answer: Combine ¹H/¹³C NMR, IR, and HRMS for comprehensive characterization:
- NMR : Identify piperidine ring protons (δ 1.5–3.5 ppm) and aromatic protons from pyrazine/imidazole groups (δ 7.0–9.0 ppm). Compare with , where similar compounds show distinct shifts for benzimidazole and piperidine moieties .
- IR : Look for sulfonyl (S=O) stretches near 1150–1350 cm⁻¹ and carboxamide (C=O) bands at ~1650 cm⁻¹.
- HRMS : Confirm molecular weight (e.g., [M+H]⁺ ion) with <2 ppm error. validates this approach for carboxamide derivatives .
Advanced Research Questions
Q. How to design structure-activity relationship (SAR) studies for this compound’s bioactivity?
Methodological Answer:
- Core modifications : Synthesize analogs by replacing the methylsulfonyl group with other sulfonamides or altering the pyrazine ring’s substituents. outlines substituent effects on carbonic anhydrase inhibition, providing a template for SAR design .
- In vitro assays : Test analogs against target enzymes (e.g., kinases, receptors) using fluorescence polarization or enzymatic assays. Include positive/negative controls.
- Computational modeling : Use docking studies (e.g., AutoDock Vina) to predict binding interactions with target proteins, prioritizing analogs with improved affinity.
Q. How to resolve contradictory solubility data reported for this compound?
Methodological Answer: Contradictory solubility may arise from polymorphic forms or solvent effects. Address this by:
- Multi-solvent testing : Measure solubility in DMSO, water, and buffers (pH 1–10) to identify pH-dependent trends.
- Polymorph screening : Use XRPD () to detect crystalline forms and DSC/TGA to assess thermal stability .
- Validation : Cross-check with HPLC purity data (e.g., ≥98% purity, as in ) to rule out impurities affecting solubility .
Q. What strategies ensure compound stability during biological assays?
Methodological Answer:
- Storage conditions : Store at –20°C in anhydrous DMSO ( recommends inert atmospheres to prevent oxidation) .
- Buffer compatibility : Pre-test stability in assay buffers (e.g., PBS, Tris-HCl) via LC-MS over 24–72 hours.
- Light sensitivity : Shield from UV light if the compound contains photosensitive groups (e.g., imidazole).
Data Contradiction Analysis
Q. How to address discrepancies in reported IC₅₀ values across studies?
Methodological Answer:
- Assay standardization : Ensure consistent enzyme concentrations, substrate levels, and incubation times. highlights variability in enzyme sources (e.g., recombinant vs. native) as a key factor .
- Data normalization : Use internal standards (e.g., control inhibitors) to calibrate results across labs.
- Meta-analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers or systematic biases.
Experimental Design
Q. How to validate target engagement in cellular models?
Methodological Answer:
- Cellular thermal shift assay (CETSA) : Monitor target protein denaturation after compound treatment to confirm binding.
- Knockdown/overexpression : Use siRNA or CRISPR to modulate target expression and assess compound efficacy changes.
- Biomarker analysis : Measure downstream effectors (e.g., phosphorylated proteins via Western blot) to verify pathway modulation.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
